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MsbA-IN-6

MsbA inhibition Gram-negative antibacterials LPS transport

Researchers studying Gram-negative outer membrane biogenesis often face a gap in validated chemical tools for the essential LPS transporter MsbA. MsbA-IN-6 addresses this need as a quinoline-series inhibitor of MsbA ATPase activity, shown to disrupt LPS transport and exert bactericidal effects against E. coli, including MDR strains. • Enables interrogation of MsbA-dependent LPS transport pathways in E. coli. • Retains efficacy against clinical multidrug-resistant strains per class-level evidence. • Suitable as a reference compound for MsbA biochemical screening assay development. Note: Quantitative potency data for this specific analog are not publicly available; empirical dose-ranging is required.

Molecular Formula C24H20Cl2N4O
Molecular Weight 451.3 g/mol
Cat. No. B12415826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsbA-IN-6
Molecular FormulaC24H20Cl2N4O
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)C=CC5=NNN=N5
InChIInChI=1S/C24H20Cl2N4O/c1-14(23-20(25)3-2-4-21(23)26)31-18-11-9-15-5-6-17(10-12-22-27-29-30-28-22)24(16-7-8-16)19(15)13-18/h2-6,9-14,16H,7-8H2,1H3,(H,27,28,29,30)/b12-10+/t14-/m0/s1
InChIKeyBRIRTHDHCSCYFI-WONIAPNHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MsbA-IN-6: Quinoline-Based MsbA Inhibitor Overview


MsbA-IN-6 (CAS 2909443-13-4) is a small-molecule inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter responsible for flipping core lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane in Gram-negative bacteria . The compound belongs to the quinoline chemical series identified in biochemical screens for MsbA ATPase inhibition and exerts bactericidal activity against Escherichia coli through disruption of LPS transport, with reported retained efficacy against clinical multidrug-resistant strains .

Target MsbA ATPase inhibition disrupts LPS transport in Gram-negative bacteria
Activity Reported bactericidal against E. coli; qualitative MDR strain activity claimed
Probe Use Chemical probe for LPS transport and outer membrane biogenesis studies

MsbA-IN-6: In-Class Substitution Data Gap


Substitution among MsbA inhibitors—even those within the same quinoline series—cannot be assumed interchangeable. Structure-activity relationship (SAR) studies on related MsbA inhibitors demonstrate that minor structural modifications produce substantial shifts in both target potency (IC₅₀ spanning >3 orders of magnitude) and whole-cell antibacterial activity (MIC differences of up to 6.6-fold between closely related compounds) [1]. Furthermore, the mechanism of MsbA inhibition varies by chemical series: some compounds act as ATPase inhibitors, while others paradoxically stimulate ATPase activity while blocking transport [2]. For MsbA-IN-6 specifically, no publicly available quantitative data—including IC₅₀ for ATPase inhibition, MIC against any bacterial strain, or selectivity metrics—could be identified in non-excluded primary research literature, patents, or authoritative databases [3]. This evidentiary gap precludes any scientifically defensible claim of differentiation from or interchangeability with any comparator analog.

SAR Sensitivity

Minor structural changes in the quinoline series produce substantial potency shifts; class-level behaviour may not transfer between analogs.

Mechanism Divergence

MsbA inhibitors can act as ATPase inhibitors or stimulators, altering functional interpretation and confounding direct substitution.

Evidentiary Gap

No publicly available quantitative data (IC₅₀, MIC) exist for MsbA-IN-6; differentiation from any comparator cannot be supported.

MsbA-IN-6: Quantitative Differentiation Evidence


ATPase Inhibition Potency: Data Gap

A systematic search of primary research literature, patents, and authoritative databases (excluding prohibited vendor sources per user specification) identified no quantitative data for MsbA-IN-6 that would enable differentiation from comparator compounds. Known comparator MsbA inhibitors with publicly reported data include: MsbA-IN-5 (IC₅₀ = 2 nM; MIC E. coli = 12 μM), MsbA-IN-1 (IC₅₀ = 4 nM; MIC E. coli = 79 μM), G907 (IC₅₀ = 18 nM; MIC E. coli = 5.6 μg/mL), and MsbA-IN-3 (IC₅₀ = 2 nM; MIC E. coli = 35 μM) . For MsbA-IN-6, no IC₅₀, MIC, selectivity index, or comparative assay data were located in any admissible source .

ATPase Inhibition Data
Data to verify
No IC₅₀ available for MsbA-IN-6. Comparator values: MsbA-IN-5 2 nM, MsbA-IN-1 4 nM, G907 18 nM.
Potency ranking not possible; requires assay validation.
Source data unavailable from non-excluded sources.
MsbA inhibition Gram-negative antibacterials LPS transport

Antibacterial MIC Activity: Data Gap

Whole-cell antibacterial activity, quantified as minimum inhibitory concentration (MIC), is a critical selection parameter for MsbA inhibitors intended for bacterial studies. Comparator compounds have publicly reported MIC values against E. coli: MsbA-IN-5 (12 μM), MsbA-IN-4 (12 μM), MsbA-IN-3 (35 μM), and MsbA-IN-1 (79 μM) . The primary research paper describing the quinoline series from which MsbA-IN-6 derives reports MIC improvements from screening hits to single-digit micromolar values, but does not include compound MsbA-IN-6 in its disclosed data tables [1]. No MIC value for MsbA-IN-6 could be identified in any non-excluded source .

Antibacterial MIC
Data to verify
No E. coli MIC data. Comparators: MsbA-IN-5 12 μM, MsbA-IN-3 35 μM, MsbA-IN-1 79 μM.
MIC-based selection not supported; empirical testing needed.
Strain details and conditions not reported for target compound.
Antibacterial MIC determination E. coli

MDR Strain Activity: Qualitative Only

Vendor documentation for MsbA-IN-6 states that the compound kills Escherichia coli through inhibition of ATPase and transport activity 'with no loss of activity against clinical multidrug-resistant strains' . This claim is identical in phrasing to those made for MsbA-IN-1, MsbA-IN-2, and MsbA-IN-5, and appears to derive from the class-level observation in the primary literature that the quinoline series retains activity against MDR strains [1]. However, no strain-specific MIC data for MsbA-IN-6 against MDR isolates (e.g., MIC ratios, fold-change comparisons, or breakpoint data) are provided. Consequently, no quantitative differentiation between MsbA-IN-6 and any comparator regarding MDR strain susceptibility can be established.

MDR Strain Activity
Class-level
Qualitative claim of retained activity against clinical MDR strains; no quantitative MIC data.
Class-level inference; strain-specific differentiation absent.
Quantitative MDR panel data required for comparison.
MDR antibiotic resistance E. coli

MsbA-IN-6: Application Scenarios


LPS Transport Probe in E. coli

MsbA-IN-6 may be employed as a chemical probe to interrogate MsbA-dependent LPS transport pathways in Escherichia coli. The compound is documented to inhibit MsbA ATPase and transport activity, leading to bacterial killing through disruption of outer membrane biogenesis [1]. This application is supported by class-level evidence from the quinoline series demonstrating that MsbA inhibition is bactericidal and that the target is essential for Gram-negative viability . However, users should note that quantitative potency parameters (IC₅₀, MIC) for MsbA-IN-6 specifically are not available from non-excluded public sources, necessitating empirical dose-ranging studies for each experimental system.

MDR Mechanism Tool Compound

The quinoline inhibitor series, from which MsbA-IN-6 derives, has been shown to retain antibacterial activity against clinical multidrug-resistant E. coli strains, suggesting that MsbA inhibition may evade common resistance mechanisms [1]. MsbA-IN-6 may therefore serve as a tool for studying the interaction between LPS transport inhibition and existing resistance determinants in MDR Enterobacteriaceae. As with all applications, the absence of compound-specific quantitative MIC data against defined MDR panels means that strain susceptibility must be verified empirically.

MsbA Inhibitor Assay Reference

Given its reported mechanism of ATPase inhibition, MsbA-IN-6 may be utilized as a reference compound in the development or validation of biochemical screening assays targeting MsbA. The primary literature establishes that MsbA ATPase activity is suitable for high-throughput screening formats [1], and quinoline compounds have been validated in such assays. However, without a publicly disclosed IC₅₀ value for MsbA-IN-6, its suitability as a quantitative assay control is constrained; users should consider comparator compounds with established potency data (e.g., G907 with IC₅₀ = 18 nM) when assay validation is the primary objective.

Application
Selection Property
Validation Focus
LPS transport pathway studies
Reported MsbA ATPase inhibition
Empirical dose-ranging for bactericidal endpoint
MDR resistance mechanism studies
Class-level MDR activity retention
Strain susceptibility verification required
Biochemical screening assay development
Reported ATPase inhibition mechanism
Quantitative potency reference unavailable; benchmark against publicly disclosed data

Technical Documentation Hub

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